Duovent

Description

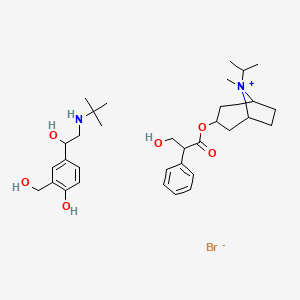

Structure

2D Structure

Properties

CAS No. |

438627-66-8 |

|---|---|

Molecular Formula |

C33H51BrN2O6 |

Molecular Weight |

651.7 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1 |

InChI Key |

FYTIZSKUAAWPPR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ipratropium Bromide and Fenoterol

Introduction

The combination of ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide represents a cornerstone in the management of reversible obstructive airway diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] This formulation leverages two distinct pharmacological pathways to achieve potent and often synergistic bronchodilation. Ipratropium bromide is a short-acting muscarinic antagonist (SAMA), while fenoterol is a short-acting beta-2 adrenergic agonist (SABA).[1][3] By targeting both the parasympathetic and sympathetic nervous system influences on bronchial smooth muscle tone, this combination provides a comprehensive approach to relieving bronchospasm.[4][5] This technical guide provides an in-depth exploration of the individual and combined mechanisms of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Ipratropium Bromide: Muscarinic Antagonism

Ipratropium bromide functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[6][7][8] Its therapeutic effect in the airways is primarily mediated by the blockade of M1 and M3 muscarinic receptor subtypes.[9][10]

Molecular Mechanism

The parasympathetic nervous system, via the vagus nerve, plays a crucial role in regulating the basal tone of airway smooth muscle.[3] The release of the neurotransmitter acetylcholine (ACh) at nerve endings leads to the stimulation of M3 muscarinic receptors on bronchial smooth muscle cells.[10][11] This interaction activates a Gq protein-coupled signaling cascade, which ultimately increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][10] Elevated cGMP levels promote calcium influx and release from intracellular stores, leading to smooth muscle contraction and bronchoconstriction.[8]

Ipratropium bromide competitively blocks the binding of acetylcholine to these muscarinic receptors.[9][12] This antagonism prevents the increase in intracellular cGMP, thereby inhibiting the bronchoconstrictive and mucus-secreting effects of vagal stimulation.[6][10][11] As a quaternary ammonium (B1175870) compound, ipratropium is poorly absorbed systemically and does not cross the blood-brain barrier, which confines its effects primarily to the lungs and minimizes central side effects.[8][10]

Fenoterol: Beta-2 Adrenergic Agonism

Fenoterol is a potent, selective beta-2 adrenergic receptor agonist.[13][14][15] Its primary role is to induce relaxation of the airway smooth muscle, effectively counteracting bronchoconstriction.

Molecular Mechanism

Fenoterol mimics the action of epinephrine (B1671497) on beta-2 adrenergic receptors, which are abundantly located on the surface of bronchial smooth muscle cells.[1][16] These receptors are Gs protein-coupled. Upon binding of fenoterol, the Gs protein is activated, which in turn stimulates the enzyme adenylyl cyclase.[1][14][16]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][14][16][17] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][16][17] PKA then phosphorylates several target proteins, which leads to a cascade of events culminating in bronchodilation. These events include the sequestration of intracellular calcium, a decrease in myosin light-chain kinase activity, and the opening of potassium channels, which hyperpolarizes the cell membrane.[18] The combined effect is the profound relaxation of airway smooth muscle.[18] Furthermore, fenoterol can inhibit the release of inflammatory mediators from mast cells.[14]

References

- 1. What is Fenoterol Hydrobromide used for? [synapse.patsnap.com]

- 2. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Evidence of overadditive interaction between fenoterol and ipratropium bromide in the counteraction of cholinomimetic-induced tracheobronchial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy and safety of the combination of ipratropium bromide and fenoterol inhaled via the Respimat Soft Mist inhaler for relief of airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. What is Ipratropium Bromide used for? [synapse.patsnap.com]

- 12. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]

- 17. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

fenoterol beta-2 adrenergic receptor binding affinity

An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Affinity of Fenoterol (B1672521)

Introduction

Fenoterol is a selective beta-2 adrenergic receptor (β2-AR) agonist utilized clinically as a bronchodilator and tocolytic agent. As a member of the G-protein coupled receptor (GPCR) family, the β2-AR is a key target in the treatment of asthma and other respiratory diseases. The interaction between fenoterol and the β2-AR is fundamental to its therapeutic effect. Fenoterol possesses two chiral centers, resulting in four distinct stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S'). The stereochemistry of fenoterol profoundly influences its binding affinity, thermodynamics, and subsequent receptor activation, making it a valuable molecular probe for studying GPCR pharmacology.[1][2] This guide provides a comprehensive overview of fenoterol's binding characteristics, the experimental protocols used for its quantification, and the signaling pathways it modulates.

Binding Affinity and Functional Potency

The affinity of fenoterol stereoisomers for the β2-AR has been determined through radioligand binding studies, typically employing a high-affinity antagonist like [3H]CGP-12177 for displacement assays.[1] These studies reveal a distinct rank order of affinity among the isomers. Functional assays, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, are used to determine the potency (EC50) of these isomers in eliciting a cellular response.

Table 1: Binding Affinity (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

| Stereoisomer | Ki (nM) | Cell System | Radioligand | Reference |

| (R,R')-fenoterol | 350 | HEK-293 cells with human β2-AR | [3H]CGP-12177 | [1] |

| (R,R')-fenoterol | 2,880 | Rat Erythrocytes | Not Specified | [1] |

| (S,S')-fenoterol | 27,800 | HEK-293 cells with human β2-AR | [3H]CGP-12177 | [1] |

| (S,S')-fenoterol | No measurable binding | Rat Erythrocytes | Not Specified | [1] |

Note: The relative order of affinity is (R,R') > (R,S') > (S,R') > (S,S'), with an enantioselectivity ratio (Ki of S,S' / Ki of R,R') of approximately 80 in HEK-293 cells.[1][3]

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers

| Stereoisomer | EC50 (nM) | Assay | Cell System | Reference |

| (R,R')-fenoterol | 0.3 | cAMP Accumulation | HEK-293 cells with human β2-AR | [1] |

| (R,R')-fenoterol | 73 | Cardiomyocyte Contractility | Rat Cardiomyocytes | [1] |

| (S,S')-fenoterol | 580 | cAMP Accumulation | HEK-293 cells with human β2-AR | [1] |

| (S,S')-fenoterol | No significant effect | Cardiomyocyte Contractility | Rat Cardiomyocytes | [1] |

Signaling Pathways

Upon binding, fenoterol activates the β2-AR, primarily initiating the canonical Gs protein signaling cascade.[4] This activation leads to a series of intracellular events culminating in a physiological response, such as smooth muscle relaxation.[4] Some evidence suggests that fenoterol isomers can also differentially engage other G-proteins or β-arrestin-mediated pathways, a phenomenon known as biased agonism.[2][5]

-

Gs Pathway (Canonical): Fenoterol binding induces a conformational change in the β2-AR, promoting its coupling to the heterotrimeric Gs protein.[1] This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the cellular response.[6]

-

Alternative Pathways: Studies have indicated that certain fenoterol stereoisomers may also couple to Gi proteins.[2] Additionally, β2-AR activation can trigger G-protein-independent signaling through β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[5]

Experimental Methodologies

The binding affinity (Ki) of an unlabeled compound like fenoterol is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for determining the Ki of fenoterol for the β2-AR expressed in a cell line like HEK-293.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human β2-AR.

-

Radioligand: [3H]CGP-12177 (a high-affinity β2-AR antagonist).

-

Test Compound: Fenoterol stereoisomers of varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.[7]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4.[8]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[8]

-

Scintillation Counter: For quantifying radioactivity.

2. Membrane Preparation:

-

Homogenize cultured cells in an ice-cold lysis buffer.[9]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

-

Wash the membrane pellet with fresh assay buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation (e.g., via BCA assay).[8] Aliquot and store at -80°C.

3. Binding Assay Procedure:

-

In a 96-well plate, set up triplicate reactions for Total Binding, Non-specific Binding (NSB), and Competitive Binding.[9]

-

Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.[9]

-

NSB Wells: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control (Propranolol).[9]

-

Competitive Binding Wells: Add cell membranes, radioligand, and varying concentrations of fenoterol.

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8][9]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters, separating bound from free radioligand.[8]

-

Quickly wash the filters multiple times with ice-cold wash buffer.[8]

-

Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the fenoterol concentration.

-

Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value, which is the concentration of fenoterol that inhibits 50% of the specific radioligand binding.[9]

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

References

- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. | Semantic Scholar [semanticscholar.org]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

Ipratropium Bromide: An In-depth Technical Guide to Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of ipratropium (B1672105) bromide, a widely used anticholinergic bronchodilator. The document details its binding affinity and functional activity at M1, M2, and M3 receptor subtypes, presents relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] Its therapeutic effect in conditions like chronic obstructive pulmonary disease (COPD) and asthma stems primarily from the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation and reduced mucus secretion.[5][6] However, its non-selective nature, with comparable affinity for M1, M2, and M3 subtypes, is a key pharmacological characteristic.[2][5][7] This lack of selectivity has important physiological implications, particularly concerning its interaction with M2 autoreceptors on presynaptic cholinergic nerve terminals.[1][3]

Quantitative Analysis of Muscarinic Receptor Subtype Selectivity

The binding affinity and functional potency of ipratropium bromide have been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity across the primary muscarinic receptor subtypes relevant to airway function.

Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |

| M1 | Ipratropium bromide | Radioligand Binding | - | - | 2.9 | [7][8] |

| M2 | Ipratropium bromide | Radioligand Binding | - | - | 2.0 | [7][8] |

| M3 | Ipratropium bromide | Radioligand Binding | - | - | 1.7 | [7][8] |

Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand. A lower value indicates a higher binding affinity.

Table 2: Functional Antagonism of Ipratropium Bromide

| Receptor Subtype | Agonist Challenged | Functional Assay | Tissue/Cell Preparation | pA2 | Reference |

| M3 (presumed) | Acetylcholine | Bronchoconstriction | Isolated rat lungs | 8.39 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the muscarinic receptor subtype selectivity of ipratropium bromide.

Radioligand Binding Assay for Ki Determination

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of ipratropium bromide for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Ipratropium bromide.

-

Atropine (for determining non-specific binding).

-

Assay buffer (e.g., Krebs buffer).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO cells expressing the desired muscarinic receptor subtype.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 7 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of ipratropium bromide.

-

Non-Specific Binding: In a parallel set of wells, add a high concentration of atropine (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate the plates for 1 hour at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through GF/B filter plates to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its efficacy as an agonist or antagonist.

M1 and M3 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.

Objective: To determine the antagonistic effect of ipratropium bromide on agonist-induced calcium mobilization in cells expressing M1 or M3 receptors.

Materials:

-

CHO cells stably expressing human M1 or M3 muscarinic receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Ipratropium bromide.

-

Assay buffer.

-

Fluorescence plate reader with an automated injection system.

Procedure:

-

Cell Plating: Seed the CHO cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide for a defined period.

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then inject a fixed concentration of the muscarinic agonist (e.g., the EC80 concentration of carbachol) and immediately measure the change in fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the agonist-induced response against the logarithm of the ipratropium bromide concentration.

-

Determine the IC50 value for ipratropium bromide's inhibition of the agonist response.

-

M2 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the antagonistic effect of ipratropium bromide on agonist-induced inhibition of cAMP production in cells expressing M2 receptors.

Materials:

-

CHO cells stably expressing human M2 muscarinic receptors.

-

A muscarinic agonist (e.g., carbachol).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Ipratropium bromide.

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Cell Plating: Seed the CHO cells in a suitable multi-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide.

-

Agonist and Forskolin Stimulation: Stimulate the cells with a fixed concentration of the muscarinic agonist in the presence of forskolin (to induce a measurable level of cAMP).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

The M2 agonist will inhibit the forskolin-stimulated cAMP production, and ipratropium bromide will reverse this inhibition.

-

Plot the cAMP levels against the logarithm of the ipratropium bromide concentration to determine its potency in blocking the agonist's effect.

-

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ipratropium bromide in vials using kinetic and first-derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

The Core Effects of Duovent on Airway Smooth Muscle Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of the pharmacological effects of Duovent, a combination bronchodilator, on airway smooth muscle (ASM) cells. This compound leverages the synergistic actions of its two active components: fenoterol (B1672521) hydrobromide, a β2-adrenergic receptor agonist, and ipratropium (B1672105) bromide, a muscarinic receptor antagonist.[1][2] By targeting two distinct signaling pathways that regulate bronchomotor tone, this combination achieves a potent and complementary spasmolytic effect.[1] This guide will detail the core mechanisms of action, present quantitative data from key studies, outline relevant experimental protocols, and visualize the underlying cellular pathways.

Introduction: The Dual-Action Strategy

Chronic obstructive pulmonary disease (COPD) and asthma are characterized by reversible airway obstruction, primarily driven by the contraction of airway smooth muscle.[2][3] this compound's therapeutic strategy is based on simultaneously modulating the two principal pathways governing ASM tone: the sympathetic (relaxant) and parasympathetic (contractile) nervous inputs.

-

Fenoterol Hydrobromide: A direct-acting sympathomimetic agent that selectively stimulates β2-adrenergic receptors, initiating a cascade that leads to ASM relaxation.[3][4]

-

Ipratropium Bromide: A quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective muscarinic receptor antagonist, primarily blocking acetylcholine-mediated bronchoconstriction.[5][6][7]

The combination of these agents allows for effective bronchodilation with a complementary action, where a lower dose of the β-adrenergic component is needed to achieve the desired effect, potentially reducing side effects.[1]

Core Mechanisms of Action and Signaling Pathways

The synergistic effect of this compound arises from its dual modulation of intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn regulate intracellular calcium (Ca2+) levels.

Fenoterol: The β2-Adrenergic Pathway (Relaxation)

Fenoterol functions as a β2-adrenergic agonist.[4] Its binding to β2-receptors on the surface of ASM cells triggers the activation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade that results in smooth muscle relaxation.

Signaling Cascade:

-

Receptor Activation: Fenoterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: The Gs-protein is activated.

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[4]

-

Phosphorylation Events: PKA phosphorylates several downstream targets, leading to:

-

Decreased intracellular Ca2+ concentrations.

-

Phosphorylation of myosin light chain kinase (MLCK), reducing its activity.

-

Opening of calcium-activated potassium channels, leading to hyperpolarization.

-

-

Muscle Relaxation: The net effect is a reduction in the contractile state of the ASM cell, leading to bronchodilation.[4]

References

- 1. The Extracellular cAMP-Adenosine Pathway in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute controlled study of the dose-response relationship of fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Molecular Pharmacology of Fenoterol and Iratropium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pharmacology of two critical bronchodilators: the short-acting beta-2 adrenergic agonist, fenoterol (B1672521), and the short-acting muscarinic antagonist, ipratropium (B1672105). This document details their mechanisms of action, receptor interactions, downstream signaling pathways, and the experimental protocols used for their characterization.

Introduction

Fenoterol and ipratropium are mainstays in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Fenoterol provides rapid bronchodilation by stimulating beta-2 adrenergic receptors, leading to airway smooth muscle relaxation.[1][2][3] Ipratropium, conversely, blocks the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic receptors.[4][5] Their distinct mechanisms of action allow for synergistic effects when used in combination, providing enhanced bronchodilation.[6] This guide delves into the core molecular principles governing their therapeutic effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of fenoterol and ipratropium from various in vitro and preclinical studies. These values are critical for understanding the potency and selectivity of these compounds.

Table 1: Fenoterol Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | |||

| (R,R')-Fenoterol | 350 nM | Human β2-Adrenergic Receptor (HEK cells) | [7] |

| (S,S')-Fenoterol | 27,800 nM | Human β2-Adrenergic Receptor (HEK cells) | [7] |

| (R,R')-Fenoterol | 4 nM (active conformation) | β2-Adrenergic Receptor | [8] |

| (R,R')-Fenoterol | 345 nM (inactive conformation) | β2-Adrenergic Receptor | [8] |

| Fenoterol | 120 nmol/L (KD) | Guinea Pig Lung β2-Adrenoceptors | |

| Functional Potency (EC50) | |||

| (R,R')-Fenoterol | 15.9 nM | cAMP Accumulation (1321N1 cells) | |

| (R,R')-Fenoterol | 0.3 nM | cAMP Accumulation (HEK-293 cells) | [3] |

| Fenoterol | 57 nmol/L | Relaxation of maximally precontracted guinea pig tracheae | [9] |

| Fenoterol (FEV1) | 132 µg | Patients with stable reversible airway obstruction | [6] |

Table 2: Ipratropium Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | |||

| Ipratropium Bromide | 0.5 - 3.6 nM | Human Peripheral Lung & Airway Smooth Muscle Muscarinic Receptors | [10] |

| Inhibitory Concentration (IC50) | |||

| Ipratropium Bromide | 2.9 nM | M1 Muscarinic Receptor | [4] |

| Ipratropium Bromide | 2.0 nM | M2 Muscarinic Receptor | [4] |

| Ipratropium Bromide | 1.7 nM | M3 Muscarinic Receptor | [4] |

| Functional Potency (ED50) | |||

| Ipratropium Bromide (FEV1) | 14 µg | Patients with stable reversible airway obstruction | [6] |

Signaling Pathways

The distinct therapeutic effects of fenoterol and ipratropium are rooted in their modulation of separate intracellular signaling cascades.

Fenoterol: Beta-2 Adrenergic Receptor Signaling

Fenoterol, a selective beta-2 adrenergic receptor agonist, primarily signals through the canonical Gs-protein pathway.[11] Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[11]

Beyond the canonical pathway, beta-2 adrenergic receptor activation can also trigger G-protein-independent signaling through β-arrestins.[12][13] This pathway is implicated in receptor desensitization and internalization, as well as potentially mediating some of the anti-inflammatory effects of fenoterol.[12][14]

Ipratropium: Muscarinic Receptor Signaling

Ipratropium is a non-selective antagonist of muscarinic acetylcholine receptors, with its primary therapeutic effects in the airways mediated by the blockade of M3 receptors.[4][5] In the airways, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, activating the Gq-protein pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and bronchoconstriction. By competitively inhibiting acetylcholine binding, ipratropium prevents this cascade, resulting in bronchodilation.[5]

Key Experimental Protocols

The characterization of fenoterol and ipratropium relies on a suite of established pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[11][15]

Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., fenoterol or ipratropium) by its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human beta-2 adrenergic or M3 muscarinic receptor).

-

Radiolabeled ligand (e.g., [3H]-Dihydroalprenolol for β2AR, [3H]-N-methylscopolamine for muscarinic receptors).

-

Unlabeled test compound (fenoterol or ipratropium).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., propranolol (B1214883) for β2AR, atropine (B194438) for muscarinic receptors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation.[16] Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition (radioligand + varying concentrations of the test compound).[17][18]

-

Incubation: Add the membrane preparation to all wells and incubate at a defined temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.[17]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[17]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

Objective: To determine the potency (EC50) of fenoterol in stimulating cAMP production.

Materials:

-

Cells expressing the beta-2 adrenergic receptor (e.g., CHO-K1 or HEK-293).

-

Fenoterol.

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

Plate reader compatible with the assay kit.

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate and culture overnight.[19]

-

Compound Addition: Pre-treat cells with a PDE inhibitor. Then, add varying concentrations of fenoterol or forskolin to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[19]

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.[20]

-

Data Acquisition: Read the plate using a compatible plate reader. The signal is typically inversely proportional to the intracellular cAMP concentration.[21]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the cAMP concentration against the log concentration of fenoterol to determine the EC50 value.[21]

Isolated Organ Bath Studies

Isolated organ bath experiments are crucial for assessing the functional effects of drugs on intact tissues.[22][23]

Objective: To measure the dose-response relationship of fenoterol-induced relaxation or ipratropium-induced inhibition of contraction in isolated airway smooth muscle.

Materials:

-

Animal tissue (e.g., guinea pig trachea or human bronchial rings).[24][25]

-

Isolated organ bath system with force transducers.[22]

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contractile agent (e.g., carbachol (B1668302) or acetylcholine).

-

Fenoterol and/or ipratropium.

Procedure:

-

Tissue Preparation: Dissect the airway tissue into rings or strips and mount them in the organ bath chambers under a resting tension.[2]

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.[2]

-

Contraction: For relaxation studies with fenoterol, pre-contract the tissues with a contractile agent to a stable plateau.[9]

-

Dose-Response Curve: Add cumulative concentrations of fenoterol (for relaxation) or ipratropium (prior to adding a contractile agent) to the bath and record the change in tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction or the inhibition of contraction. Plot the response against the log concentration of the drug to determine the EC50 or IC50 value.

Conclusion

This technical guide has provided a comprehensive overview of the molecular pharmacology of fenoterol and ipratropium. The detailed information on their quantitative pharmacology, signaling pathways, and the experimental protocols for their characterization serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental principles is essential for the rational design and development of novel and improved therapies for respiratory diseases.

References

- 1. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. droracle.ai [droracle.ai]

- 6. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]

- 20. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. reprocell.com [reprocell.com]

- 23. scireq.com [scireq.com]

- 24. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preclinical Studies on Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA) widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The document delves into its mechanism of action, pharmacological effects in various preclinical models, pharmacokinetic profile, and toxicological data.

Core Mechanism of Action

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][3][4] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine on M3 receptors located on airway smooth muscle cells.[2][4] This antagonism prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[1][5][6] The resulting decrease in intracellular cGMP leads to the relaxation of bronchial smooth muscles, alleviating bronchoconstriction.[1][5] Additionally, by blocking muscarinic receptors on submucosal glands, ipratropium can reduce mucus secretion.[4] As a quaternary amine, it is poorly absorbed systemically and does not cross the blood-brain barrier, which limits central nervous system side effects.[1]

Caption: Mechanism of action of ipratropium bromide in airway smooth muscle.

Preclinical Pharmacology: In Vitro Studies

A variety of in vitro models have been employed to characterize the pharmacological properties of ipratropium bromide, including its effects on airway smooth muscle relaxation and inflammation.

Data from In Vitro Studies

| Model System | Key Parameter | Finding | Reference |

| Recombinant Human Receptors | Receptor Binding Affinity (IC₅₀) | M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM | [3] |

| Feline Bronchial Smooth Muscle | Relaxant Potency (-logEC₅₀) | More potent than fenoterol, isoprenaline, salbutamol, salmeterol, and theophylline (B1681296) under low acetylcholine-induced tone. | [7] |

| Human THP-1 Macrophages (LPS-stimulated) | Anti-inflammatory Effect (IL-6 Reduction) | Dose-dependent reduction in IL-6. At 1x10⁻⁶ M, IL-6 was reduced from 262.85 pg/ml to 166.9 pg/ml. | [8] |

| Human THP-1 Macrophages (LPS-stimulated) | Anti-inflammatory Effect (TNF-α Reduction) | Ipratropium demonstrated TNF-α reducing ability. | [8] |

| Rat Hearts / Ventricular Myocytes (Ischaemia/Reperfusion Model) | Myocardial Injury | Ipratropium (1x10⁻¹¹ M - 1x10⁻⁴ M) dose-dependently increased infarct/risk ratio and decreased cell viability. | [9] |

| Guinea Pig Tracheal Tissue | Inhibition of Insulin-Induced Contraction | Profoundly inhibited insulin-mediated tracheal tissue contraction. | [10] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol is based on the methodology used to assess the anti-inflammatory properties of ipratropium bromide in human THP-1 macrophage cells.[8][11]

Objective: To determine the effect of ipratropium bromide on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated THP-1 cells.

Materials:

-

Human monocytic cell line (THP-1)

-

RPMI 1640 medium with Glutamax I

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin (PenStrep)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Ipratropium Bromide

-

Human IL-6 and TNF-α DuoSet ELISA kits

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI 1640 supplemented with 10% FBS and 1% PenStrep.

-

Seed cells in a 96-well plate at a density of 1x10⁵ cells/well.

-

Induce differentiation into macrophages by treating with PMA (100 ng/ml) for 48-72 hours.

-

After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

-

-

Drug Treatment and Stimulation:

-

Prepare stock solutions of ipratropium bromide.

-

Pre-treat the differentiated THP-1 cells with various concentrations of ipratropium bromide (e.g., 1x10⁻⁸ M, 1x10⁻⁷ M, 1x10⁻⁶ M) for 1 hour.

-

Stimulate the cells with LPS (10 µl/ml) to induce an inflammatory response. Include an "LPS only" control group.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Quantification:

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean cytokine concentrations for each treatment group.

-

Compare the cytokine levels in the ipratropium-treated groups to the "LPS only" control group to determine the percentage of inhibition.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance (P < 0.05).

-

Caption: Experimental workflow for assessing the anti-inflammatory effects of ipratropium.

Preclinical Pharmacology: In Vivo Studies

Animal models have been instrumental in evaluating the efficacy and mechanism of ipratropium bromide in complex physiological systems, particularly in models of obstructive airway diseases and pulmonary inflammation.

Data from In Vivo Studies

| Animal Model | Key Parameter | Finding | Reference |

| Rat Model of COPD (SO₂ exposure) | Muscarinic Receptor Density | No change in receptor density or affinity in COPD rats vs. controls. Long-term (30-day) ipratropium inhalation significantly increased receptor density (upregulation). | [12] |

| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | Airway Resistance | Pretreatment with ipratropium significantly prevented the cadmium-induced increase in airway resistance. | [13][14] |

| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | Inflammatory Cell Infiltration | Reduced neutrophil numbers in bronchoalveolar lavage fluid (BALF). | [13][14] |

| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | MMP-9 Activity | Significantly attenuated the increase in MMP-9 activity. | [13][14] |

| Anesthetized Guinea Pigs | Bronchospasm (Acetylcholine-induced) | Inhibited acetylcholine-induced bronchospasm (EC₅₀ = 68 µg/ml). | [3] |

| Anesthetized Dogs | Bronchoconstriction (Neurokinin A-induced) | Partially reduced the increase in lung resistance after neurokinin A challenge. | [15] |

Experimental Protocol: In Vivo Pulmonary Inflammation Model

This protocol is based on the methodology used to investigate the anti-inflammatory effects of ipratropium bromide in a rat model of cadmium-induced acute lung injury.[13][14]

Objective: To evaluate the protective effects of ipratropium bromide on airway resistance and inflammatory markers in rats exposed to cadmium.

Animals: Male Wistar rats.

Materials:

-

Cadmium chloride (CdCl₂) solution

-

Ipratropium bromide solution for nebulization

-

Whole-body plethysmograph for measuring airway resistance

-

Equipment for bronchoalveolar lavage (BAL)

-

Materials for cell counting and differentiation

-

Kits for measuring MMP-9 activity (e.g., zymography)

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

-

Drug Pretreatment:

-

Divide animals into groups: Sham, Cadmium-exposed, Ipratropium + Cadmium.

-

Expose the treatment group to an aerosol of ipratropium bromide (e.g., 0.2 mg/20 ml) for a specified duration (e.g., 30 minutes) before cadmium exposure. The sham and cadmium-only groups are exposed to a saline aerosol.

-

-

Induction of Inflammation:

-

Expose the Cadmium and Ipratropium + Cadmium groups to an aerosol of CdCl₂ solution for a set period to induce acute pulmonary inflammation. The sham group is exposed to air or saline aerosol.

-

-

Measurement of Airway Resistance:

-

At a specific time point after exposure (e.g., 24 hours), anesthetize the rats.

-

Measure airway resistance using a whole-body plethysmograph.

-

-

Bronchoalveolar Lavage (BAL):

-

Following functional measurements, perform a tracheotomy and cannulate the trachea.

-

Instill and aspirate a buffered saline solution into the lungs multiple times to collect BAL fluid.

-

-

Analysis of BAL Fluid:

-

Determine the total cell count in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts (macrophages, neutrophils, etc.).

-

Centrifuge the remaining BAL fluid and use the supernatant to measure MMP-9 activity via zymography or ELISA.

-

-

Data Analysis:

-

Compare the results from the different treatment groups using appropriate statistical methods (e.g., ANOVA).

-

Caption: Experimental workflow for the rat model of cadmium-induced pulmonary inflammation.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals have shown that ipratropium bromide has low systemic absorption after inhalation, consistent with its structure as a quaternary amine.

| Species | Route | Parameter | Value | Reference |

| Rat | IV (7-8 mg/kg) | Terminal half-life (plasma) | 6-8 hours | [16] |

| Rat | IV | Terminal half-life (urine) | 21-24 hours | [16] |

| Rat | - | Protein Binding (in vitro) | 0-9% | [17][18] |

| Dog | IV infusion | Clearance (Cl) | 34-42 ml/min/kg | [16] |

| Dog | IV infusion | Volume of distribution (Vss) | 2-10 L/kg | [16] |

Note: Some human pharmacokinetic data is included for context where preclinical data is sparse.

Preclinical Toxicology

Toxicological studies have been conducted in multiple species via various administration routes, demonstrating a wide safety margin for ipratropium bromide, particularly when administered via inhalation.[19]

| Species | Route | Study Type | Finding | Reference |

| Mouse | Oral | Acute Toxicity (LD₅₀) | >1000 mg/kg | [20] |

| Rat | Oral | Acute Toxicity (LD₅₀) | ~1700 mg/kg | [20] |

| Dog | Oral | Acute Toxicity (LD₅₀) | ~400 mg/kg | [20] |

| Mouse, Rat, Dog, Monkey | Oral, SC, IV, Inhalation | General Toxicity | High doses produced typical anticholinergic symptoms (mydriasis, dry mucosa). LC₅₀ by inhalation could not be determined due to low toxicity. | [19] |

| Rat, Mouse | Oral | Carcinogenicity (2-year) | No evidence of carcinogenic activity. | [21] |

| Multiple systems | In vitro / In vivo | Mutagenicity | Negative in Ames test, mouse dominant lethal test, mouse micronucleus test, and chromosome aberration test. | [20] |

| Rat | Oral | Fertility | Unaffected at doses up to 50 mg/kg. Decreased conception rate at 500 mg/kg. | [20] |

| Rat, Rabbit | Inhalation / Oral | Teratogenicity | No evidence of teratogenic effects. Embryotoxicity (increased resorption) observed at high oral doses in rats (≥90 mg/kg). | [20] |

References

- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 3. Ipratropium (bromide) - Applications - CAT N°: 29423 [bertin-bioreagent.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in<i>in vitro</i>macrophage models [ouci.dntb.gov.ua]

- 12. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. drugs.com [drugs.com]

- 19. [Toxicological studies on ipratropiumbromide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Atrovent HFA (Ipratropium Bromide Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Discovery and Development of Fenoterol: A Technical Guide

An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Journey of a Potent β2-Adrenergic Agonist

Abstract

This technical guide provides a comprehensive overview of the discovery and history of fenoterol (B1672521), a potent β2-adrenergic receptor agonist developed by Boehringer Ingelheim. Patented in 1962 and introduced for medical use in 1971, fenoterol emerged as a significant therapeutic agent for the management of asthma and as a tocolytic for preterm labor. This document details the original synthesis of fenoterol, its pharmacological profile, including its mechanism of action and receptor binding affinity, and the key preclinical and clinical studies that established its efficacy and safety profile. Particular attention is given to the experimental methodologies employed in these seminal studies. The guide also addresses the later-emerged safety concerns that led to a re-evaluation of its therapeutic role.

Introduction: The Quest for a Selective Bronchodilator

In the mid-20th century, the search for effective treatments for obstructive airway diseases like asthma was a major focus of pharmaceutical research. The limitations of non-selective adrenergic agonists, such as isoprenaline, which exhibited significant cardiovascular side effects, spurred the development of more targeted therapies. The goal was to develop a compound that could selectively activate the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation, without significantly stimulating the β1-adrenergic receptors in the heart. This quest led to the synthesis and development of fenoterol by the German pharmaceutical company Boehringer Ingelheim.

The Discovery and Synthesis of Fenoterol

Fenoterol was first patented in 1962 by Boehringer Ingelheim, with the inventors credited as Zeile, Thoma, and Mentrup. The chemical name for fenoterol is (RR,SS)-5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol. It is a racemic mixture of the (R,R)- and (S,S)-enantiomers, which are the biologically active forms.

Chemical Synthesis

While the original patent documents provide the foundational methodology, a general synthetic route for fenoterol and its analogs can be outlined as follows. This process typically involves the reaction of a protected catechol derivative with an appropriate amino alcohol.

Experimental Protocol: General Synthesis of Fenoterol Analogues

A common approach to synthesizing fenoterol analogues involves the coupling of an epoxide formed from a protected 3,5-dihydroxyphenyl derivative with an appropriate amine.

-

Step 1: Epoxide Formation: A suitable starting material, such as (R)- or (S)-3',5'-dibenzyloxyphenylbromohydrin, is treated with a base, for example, potassium carbonate (K2CO3), in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). This reaction facilitates the intramolecular cyclization to form the corresponding epoxide. The reaction is typically stirred for several hours at room temperature under an inert atmosphere (e.g., argon).

-

Step 2: Epoxide Ring Opening: The formed epoxide is then reacted with the desired amine, in the case of fenoterol, 2-(4-hydroxyphenyl)-1-methylethylamine. This reaction opens the epoxide ring and forms the final carbon skeleton of the fenoterol molecule.

-

Step 3: Deprotection: The protecting groups on the phenolic hydroxyls are removed. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent, such as methanol.

-

Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired fenoterol as a racemic mixture.

Pharmacological Profile

Fenoterol is a direct-acting sympathomimetic amine that selectively stimulates β2-adrenergic receptors. This selectivity, while not absolute, is more pronounced than that of older β-agonists like isoprenaline.

Mechanism of Action

Fenoterol's primary mechanism of action involves the activation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

dot

Caption: Signaling pathway of fenoterol-mediated bronchodilation.

Receptor Binding Affinity and Selectivity

Early in vitro studies were crucial in characterizing the binding profile of fenoterol to adrenergic receptors. Radioligand binding assays were the primary method used to determine the affinity and selectivity of the compound.

Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors (Representative)

-

Tissue Preparation: Guinea pig lung tissue, known to be rich in β2-adrenergic receptors, was a common source for membrane preparations. The tissue would be homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Radioligand: A radiolabeled antagonist, such as [3H]-dihydroalprenolol or [125I]-iodocyanopindolol, was used to label the β-adrenergic receptors.

-

Competition Assay: The membrane preparation was incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled fenoterol.

-

Separation and Counting: After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, was then measured using a scintillation counter.

-

Data Analysis: The concentration of fenoterol that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Table 1: Receptor Binding Affinities (Ki) of Fenoterol and Other β-Agonists

| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |

| Fenoterol | ~100 | ~10 | ~10 |

| Isoprenaline | ~20 | ~15 | ~1.3 |

| Salbutamol | ~200 | ~20 | ~10 |

Note: The values presented are approximate and compiled from various early studies. The exact values can vary depending on the experimental conditions.

Clinical Development and Efficacy

Fenoterol underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of asthma and for the inhibition of premature labor.

Use in Asthma

Early clinical trials in the 1970s focused on establishing the bronchodilator effect of fenoterol in patients with reversible airway obstruction.

Experimental Protocol: Early Clinical Trial in Asthma (Representative)

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design was often employed.

-

Patient Population: Adult patients with a clinical diagnosis of asthma and demonstrated reversible airway obstruction (e.g., a >15% increase in FEV1 after administration of a bronchodilator) were recruited.

-

Intervention: Patients would receive single inhaled doses of fenoterol (e.g., 200-400 µg), a comparator drug (e.g., isoprenaline or salbutamol), and a placebo on separate study days, with a washout period in between.

-

Outcome Measures: The primary outcome was the change in forced expiratory volume in one second (FEV1). Other pulmonary function tests, such as forced vital capacity (FVC) and peak expiratory flow rate (PEFR), were also measured at various time points post-dosing. Heart rate and blood pressure were monitored to assess cardiovascular side effects.

-

Statistical Analysis: Analysis of variance (ANOVA) for a crossover design was used to compare the effects of the different treatments.

Table 2: Summary of Early Clinical Trial Results for Fenoterol in Asthma

| Parameter | Fenoterol (200 µg, inhaled) | Placebo |

| Mean Peak % Increase in FEV1 | 30-40% | <5% |

| Time to Onset of Action | < 5 minutes | - |

| Duration of Action | 4-6 hours | - |

| Mean Change in Heart Rate (bpm) | +5 to +10 | No significant change |

Use as a Tocolytic Agent

The ability of β2-agonists to relax smooth muscle extended to the myometrium, leading to their investigation as tocolytic agents to inhibit premature labor.

Experimental Protocol: Clinical Trial for Tocolysis (Representative)

-

Study Design: Randomized controlled trials comparing intravenous fenoterol to placebo or other tocolytic agents.

-

Patient Population: Pregnant women between 24 and 34 weeks of gestation with diagnosed preterm labor (e.g., regular uterine contractions and cervical changes).

-

Intervention: Intravenous infusion of fenoterol, with the dose titrated to reduce or stop uterine contractions, versus a placebo infusion or another tocolytic agent.

-

Outcome Measures: The primary outcome was the successful postponement of delivery for at least 48 hours. Secondary outcomes included gestational age at delivery, neonatal outcomes (e.g., birth weight, respiratory distress syndrome), and maternal side effects (e.g., tachycardia, hyperglycemia).

-

Statistical Analysis: Chi-squared tests or Fisher's exact tests were used to compare proportions of successful tocolysis, and t-tests or Mann-Whitney U tests were used for continuous variables like gestational age.

Table 3: Summary of Clinical Trial Results for Fenoterol in Tocolysis

| Outcome | Fenoterol | Placebo/No Treatment |

| Successful Tocolysis (>48 hours) | 50-70% | 20-40% |

| Mean Prolongation of Pregnancy | 7-14 days | 1-3 days |

| Maternal Tachycardia (>120 bpm) | Common | Rare |

Safety Concerns and Decline in Use

In the 1980s, a series of epidemiological studies, particularly from New Zealand, raised serious concerns about an association between the use of high-dose fenoterol inhalers and an increased risk of death in patients with asthma.[1] While the exact cause remains a subject of debate—with potential contributing factors including the high potency of the formulation, patient self-management practices, and the potential for masking underlying inflammation—these findings led to a significant decline in the use of fenoterol for asthma in many countries. The focus of asthma management shifted towards the regular use of anti-inflammatory medications, with short-acting β2-agonists recommended for rescue use only.

Conclusion

The development of fenoterol represents a significant milestone in the history of respiratory and obstetric medicine. It was one of the first relatively selective β2-adrenergic agonists, offering improved bronchodilation with fewer cardiovascular side effects compared to its predecessors. The in-depth scientific investigation into its synthesis, pharmacology, and clinical efficacy laid the groundwork for the development of subsequent generations of β2-agonists. However, the story of fenoterol also serves as a crucial lesson in pharmacovigilance and the importance of understanding the complex interplay between a drug's potency, its formulation, and patient use in the real-world setting. While its use has diminished, the scientific journey of fenoterol continues to inform drug development and clinical practice today.

dot

Caption: Workflow of fenoterol's discovery and development.

References

Duovent: A Technical Guide to its Formulation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duovent is a combination bronchodilator medication containing two active pharmaceutical ingredients (APIs): ipratropium (B1672105) bromide, a muscarinic antagonist, and fenoterol (B1672521) hydrobromide, a beta-2 adrenergic agonist. This combination provides a synergistic effect in the management of bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma, leading to more significant improvements in lung function than either agent alone. This technical guide provides an in-depth overview of the formulation, chemical properties, and analytical methodologies related to this compound.

Formulation of this compound

This compound is primarily available in two formulations: a solution for nebulization and a metered-dose inhaler (MDI).

Nebulizer Solution

The nebulizer solution is a sterile, isotonic, aqueous solution intended for oral inhalation using a suitable nebulizing device. The typical composition of a single-dose vial is summarized in the table below.

| Component | Concentration (per 4 mL vial) | Purpose |

| Ipratropium Bromide | 0.5 mg | Active Ingredient |

| Fenoterol Hydrobromide | 1.25 mg | Active Ingredient |

| Sodium Chloride | q.s. to isotonicity | Isotonicity Agent |

| Hydrochloric Acid | q.s. to pH 3.0-4.0 | pH Adjusting Agent |

| Purified Water | q.s. to 4 mL | Vehicle |

Metered-Dose Inhaler (MDI)

The MDI formulation is a pressurized suspension of the micronized active ingredients in a hydrofluoroalkane (HFA) propellant. This formulation is designed to deliver a precise dose of each medication with each actuation.

| Component | Concentration (per actuation) | Purpose |

| Ipratropium Bromide | 20 µg | Active Ingredient |

| Fenoterol Hydrobromide | 50 µg | Active Ingredient |

| HFA 134a | q.s. | Propellant |

| Ethanol (anhydrous) | Present | Co-solvent/Valve Lubricant |

| Citric Acid (anhydrous) | Present | Stabilizing Agent |

| Purified Water | Present | Co-solvent |

Chemical Properties of Active Pharmaceutical Ingredients

A thorough understanding of the physicochemical properties of the APIs is crucial for formulation development, analytical method development, and ensuring product stability.

Ipratropium Bromide

| Property | Value |

| Chemical Name | (1R,3r,5S,8r)-3-hydroxy-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl 2-phenylpropanoate (B8470279) bromide |

| Molecular Formula | C₂₀H₃₀BrNO₃ |

| Molecular Weight | 412.37 g/mol |

| Appearance | White or almost white crystalline powder |

| Melting Point | Approximately 230 °C (with decomposition)[1] |

| Solubility | Freely soluble in water (10 mg/mL) and methanol (B129727); sparingly soluble in ethanol.[2] |

| pKa | 15.3[2] |

Fenoterol Hydrobromide

| Property | Value |

| Chemical Name | 1-(3,5-dihydroxyphenyl)-2-[[1-(4-hydroxybenzyl)ethyl]amino]ethanol hydrobromide |

| Molecular Formula | C₁₇H₂₂BrNO₄ |

| Molecular Weight | 384.27 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Approximately 226-228 °C |

| Solubility | Soluble in water (25 mg/mL and 50 mg/mL have been reported) and ethanol.[3][4] |

| pKa | The pKa values for the phenolic hydroxyl groups are around 8.5 and 10.0, and for the secondary amine is around 9.3. |

Mechanism of Action and Signaling Pathways

The bronchodilatory effect of this compound results from the distinct and complementary mechanisms of its two active ingredients.

Ipratropium Bromide: Muscarinic Receptor Antagonism

Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[5] In the airways, acetylcholine is released from parasympathetic nerve endings and binds to M3 muscarinic receptors on bronchial smooth muscle, causing bronchoconstriction. By blocking these receptors, ipratropium bromide inhibits the bronchoconstrictor effect of the vagal nerve, leading to bronchodilation.[1][6]

Fenoterol Hydrobromide: Beta-2 Adrenergic Receptor Agonism

Fenoterol hydrobromide is a potent, direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors.[4] These receptors are predominantly located on the smooth muscle of the airways. Activation of beta-2 receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Experimental Protocols

Assay of Ipratropium Bromide and Fenoterol Hydrobromide by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of ipratropium bromide and fenoterol hydrobromide in this compound formulations.

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

-

Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm or 220 nm.

-

Column Temperature: Ambient or controlled at 25 °C.

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of ipratropium bromide and fenoterol hydrobromide reference standards in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

-

Sample Preparation (Nebulizer Solution): Dilute an accurately measured volume of the nebulizer solution with the mobile phase to a concentration within the calibration range.

-

Sample Preparation (MDI): Actuate a specified number of doses from the MDI into a known volume of mobile phase. Sonicate and filter the solution before injection.

4. System Suitability:

-

Inject the standard solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak areas is within acceptable limits (e.g., <2%).

-

Check the tailing factor and theoretical plates for each analyte peak to ensure good chromatographic performance.

5. Analysis:

-

Inject the blank (mobile phase), working standard solutions, and sample solutions into the chromatograph.

-

Record the peak areas for ipratropium bromide and fenoterol hydrobromide.

6. Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of each analyte in the sample solutions from the calibration curve.

Aerodynamic Particle Size Distribution by Cascade Impaction

This method is used to determine the particle size distribution of the aerosolized drug from the MDI, which is a critical quality attribute influencing lung deposition.

1. Instrumentation:

-

Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).

-

Vacuum pump with a calibrated flow rate controller.

-

Induction port (e.g., USP/Ph. Eur. induction port).

-

HPLC system for drug quantification.

2. Preparation:

-

Coat the collection plates of the impactor with a suitable solvent (e.g., a mixture of methanol and silicone) to prevent particle bounce.

-

Assemble the cascade impactor according to the manufacturer's instructions.

-

Connect the impactor to the vacuum pump and set the appropriate flow rate (e.g., 28.3 L/min for the ACI).

3. Sample Collection:

-

Shake the MDI and prime it according to the product instructions.

-

Connect the MDI to the induction port using a suitable actuator adapter.

-

Actuate a predetermined number of doses into the impactor with the vacuum pump running.

4. Drug Recovery:

-

Disassemble the impactor in a low-humidity environment.

-

Rinse the induction port, each stage, and the filter with a known volume of a suitable solvent (e.g., mobile phase from the HPLC assay) to dissolve the deposited drug.

-

Collect the rinsings from each component into separate volumetric flasks.

5. Analysis:

-

Quantify the amount of each active ingredient in the solvent from each stage using the validated HPLC method described previously.

6. Data Analysis:

-

Calculate the mass of each drug deposited on each stage of the impactor.

-

Determine the cumulative mass distribution and calculate key parameters such as the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

-

Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter less than a specified size (e.g., 5 µm).

Conclusion